molecular formula C16H19FN2O2 B7511490 N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

Katalognummer B7511490
Molekulargewicht: 290.33 g/mol
InChI-Schlüssel: NJYPVAXNIRNNOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOQCA and has been synthesized using different methods.

Wirkmechanismus

The mechanism of action of FOQCA is not fully understood. However, it has been suggested that FOQCA exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is critical for DNA replication and repair. FOQCA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
FOQCA has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. FOQCA has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, FOQCA has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FOQCA is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, FOQCA has also been found to exhibit cytotoxicity against normal cells, which may limit its therapeutic potential. In addition, FOQCA is relatively unstable and requires careful handling during synthesis and storage.

Zukünftige Richtungen

Future research on FOQCA could focus on identifying its molecular targets and elucidating its mechanism of action. In addition, further studies could investigate the potential of FOQCA as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, the development of more stable and less toxic derivatives of FOQCA could improve its potential as a therapeutic agent.

Synthesemethoden

FOQCA has been synthesized using various methods, including the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexylamine in the presence of N,N’-dicyclohexylcarbodiimide.

Wissenschaftliche Forschungsanwendungen

FOQCA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FOQCA has also been studied for its potential as an anti-inflammatory agent, with promising results.

Eigenschaften

IUPAC Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-12-8-11-6-7-15(20)18-13(11)9-14(12)19-16(21)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYPVAXNIRNNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.